molecular formula C15H19BrN2O2 B1389984 N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide CAS No. 1138443-22-7

N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide

Cat. No.: B1389984
CAS No.: 1138443-22-7
M. Wt: 339.23 g/mol
InChI Key: OZHRKMVPKHVSNE-UHFFFAOYSA-N
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Description

N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide: is a chemical compound with the molecular formula C15H19BrN2O2 and a molecular weight of 339.23 g/mol This compound is characterized by the presence of an azepane ring, a phenyl group, and a bromoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products under appropriate conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amides, thioethers, or ethers.

    Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction Products: Reduced amines or alcohols.

Scientific Research Applications

N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • N-[3-(1-Piperidinylcarbonyl)phenyl]-2-bromoacetamide
  • N-[3-(1-Morpholinylcarbonyl)phenyl]-2-bromoacetamide
  • N-[3-(1-Pyrrolidinylcarbonyl)phenyl]-2-bromoacetamide

Comparison:

Properties

IUPAC Name

N-[3-(azepane-1-carbonyl)phenyl]-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c16-11-14(19)17-13-7-5-6-12(10-13)15(20)18-8-3-1-2-4-9-18/h5-7,10H,1-4,8-9,11H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHRKMVPKHVSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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